molecular formula C10H9NOS B177441 [5-(2-Pyridinyl)-2-Thienyl]Methanol CAS No. 197899-76-6

[5-(2-Pyridinyl)-2-Thienyl]Methanol

Cat. No.: B177441
CAS No.: 197899-76-6
M. Wt: 191.25 g/mol
InChI Key: NDGGWUSDQZLQCA-UHFFFAOYSA-N
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Description

[5-(2-Pyridinyl)-2-Thienyl]Methanol is an organic compound with the molecular formula C10H9NOS It consists of a pyridine ring and a thiophene ring connected through a methanol group

Scientific Research Applications

[5-(2-Pyridinyl)-2-Thienyl]Methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Pyridinyl)-2-Thienyl]Methanol typically involves the reaction of 2-bromopyridine with 2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Pyridinyl)-2-Thienyl]Methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Pyridine-2-carboxylic acid and thiophene-2-carboxylic acid.

    Reduction: Pyridine-2-methanol and thiophene-2-methanol.

    Substitution: Various substituted pyridine and thiophene derivatives.

Mechanism of Action

The mechanism of action of [5-(2-Pyridinyl)-2-Thienyl]Methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-methanol
  • Thiophene-2-methanol
  • 2-(2-Pyridinyl)thiophene

Uniqueness

[5-(2-Pyridinyl)-2-Thienyl]Methanol is unique due to the presence of both pyridine and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-pyridin-2-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGGWUSDQZLQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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